AH 6809

概要

準備方法

合成経路と反応条件

AH 6809の合成には、市販の出発物質から始まるいくつかの段階が含まれます反応条件は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、高収率と純度を達成するために、温度と反応時間の慎重な制御が必要です .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、大きな反応器の使用と反応パラメータの正確な制御が含まれており、品質と収率の一貫性を確保します。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、所望の純度レベルを実現します .

化学反応の分析

反応の種類

AH 6809は、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: 還元反応は、this compoundに存在する官能基を修飾するために実行することができます。

一般的な試薬と条件

This compoundの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 反応条件は、目的の変換によって異なりますが、通常、制御された温度と有機溶媒の使用を伴います .

生成される主要な生成物

This compoundの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応はカルボン酸またはケトンを生み出す可能性があり、置換反応はハロゲン化物またはアルキル基などの新しい官能基を導入することができます .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: プロスタグランジン受容体の反応性と特性を研究するためのツールとして使用されます。

生物学: プロスタグランジンの細胞シグナル伝達や炎症における役割を調べる実験に使用されます。

医学: プロスタグランジン経路を含む疾患の潜在的な治療標的を探求するための前臨床研究で使用されます。

科学的研究の応用

Key Mechanisms:

- Inhibition of Cell Proliferation : AH 6809 has been shown to reduce cell viability in various cancer cell lines by interfering with PGE2-mediated signaling pathways.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, enhancing the expression of pro-apoptotic markers while downregulating anti-apoptotic factors.

Lung Adenocarcinoma Research

A recent study highlighted this compound's efficacy in lung adenocarcinoma (LUAD) models. The compound was found to significantly inhibit LUAD cell proliferation and promote apoptosis through modulation of epithelial-mesenchymal transition (EMT) pathways.

Key Findings:

- Cell Viability : Treatment with this compound resulted in a marked decrease in cell viability over time (72 and 96 hours) in LUAD cells.

- Gene Expression : Upregulation of pro-apoptotic genes (e.g., BAX, Caspase-3) and downregulation of EMT markers (e.g., VIM, CDH2) were observed in treated cells .

Hepatocellular Carcinoma Studies

In hepatocellular carcinoma (HCC), this compound has been utilized as a positive control to assess the anti-cancer effects of other compounds, such as total flavonoids from Radix Tetrastigmae. The compound demonstrated significant inhibitory effects on HepG2 cell growth.

Data Summary:

| Concentration (µM) | Inhibition (%) |

|---|---|

| 5 | 21.62 |

| 10 | 24.74 |

| 20 | 34.18 |

| 40 | 53.71 |

| 80 | 67.13 |

| 160 | 75.26 |

The IC50 value for this compound was determined to be approximately 35.111 µM , indicating its potency against HepG2 cells when compared to controls .

Pharmacological Characterization

This compound has been characterized for its pharmacological properties across various studies, demonstrating its ability to block PGE2-induced signaling pathways effectively.

Notable Observations:

- Calcium Accumulation : this compound inhibits Ca²⁺ accumulation in Xenopus oocytes transfected with human EP2 receptors, showcasing its antagonistic effects on receptor-mediated signaling .

- cAMP Accumulation : The compound also blocks the accumulation of cyclic adenosine monophosphate (cAMP), further affirming its role as an EP2 antagonist .

Case Study: Inhibition of Lung Cancer Metastasis

A study focused on brain-metastatic LUAD revealed that this compound significantly suppressed tumor growth and metastasis by targeting specific molecular pathways involved in cancer progression. The study utilized genomic analyses and cellular assays to demonstrate the compound's effectiveness in promoting apoptosis and inhibiting cell proliferation .

Case Study: Effects on HepG2 Cells

In another investigation, this compound was used to evaluate the anti-cancer effects of herbal extracts on HepG2 cells. The results indicated that while this compound effectively inhibited cell growth, certain flavonoid extracts exhibited even greater inhibitory effects at higher concentrations .

作用機序

AH 6809は、プロスタグランジン受容体EP1、EP2、DPに結合して拮抗することで効果を発揮します。この阻害は、プロスタグランジンE2(PGE2)やプロスタグランジンD2(PGD2)などの天然リガンドによるこれらの受容体の活性化を防ぎます。 これらの受容体の遮断は、サイクリックアデノシンモノホスフェート(cAMP)経路を含む下流のシグナル伝達経路を混乱させ、プロスタグランジンに対する細胞応答の低下につながります .

類似の化合物との比較

類似の化合物

SC-19220: 同様の活性を持つ、別のプロスタグランジン受容体拮抗剤ですが、効力と選択性は異なります。

BAY-u3405: プロスタグランジン受容体を標的とする化合物ですが、化学構造と作用機序は異なります

This compoundの独自性

This compoundは、複数のプロスタグランジン受容体(EP1、EP2、DP)に対する特異的な拮抗活性があるため、様々な生物学的プロセスにおけるプロスタグランジンの複雑な役割を研究するための貴重なツールとなっています。 他の受容体に影響を与えることなく、これらの受容体を選択的に阻害する能力は、研究者にプロスタグランジンシグナル伝達経路を解剖するための正確な手段を提供します .

類似化合物との比較

Similar Compounds

SC-19220: Another prostaglandin receptor antagonist with similar activity but different potency and selectivity.

BAY-u3405: A compound that also targets prostaglandin receptors but with a distinct chemical structure and mechanism of action

Uniqueness of AH 6809

This compound is unique due to its specific antagonistic activity against multiple prostaglandin receptors (EP1, EP2, and DP), making it a valuable tool for studying the complex roles of prostaglandins in various biological processes. Its ability to selectively inhibit these receptors without affecting others provides researchers with a precise means of dissecting prostaglandin signaling pathways .

生物活性

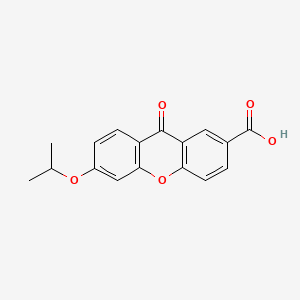

AH 6809, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a compound primarily recognized for its antagonistic properties against prostaglandin receptors, particularly EP1 and EP2. Its biological activity has been extensively studied in various contexts, including its effects on human platelets, cancer metastasis, and cardiovascular health.

This compound functions primarily as an antagonist at the prostaglandin EP1 receptor with a pA2 value of 6.8 and at the EP2 receptor with a Ki value of 350 nM. Additionally, it exhibits weak inhibitory effects on DP receptors (pA2 = 4.45) . This receptor specificity is crucial for understanding its therapeutic potential and limitations.

Biological Effects

- Platelet Aggregation :

- Cancer Research :

- Cardiovascular Health :

Case Studies

Study on Platelet Function :

In one study, researchers evaluated the effects of this compound on human platelets in the presence of various agonists. The results indicated that this compound could inhibit platelet aggregation effectively when used at specific concentrations, highlighting its potential as a therapeutic agent in conditions involving platelet activation .

Lung Adenocarcinoma Metastasis Study :

Another significant investigation focused on the impact of this compound on lung adenocarcinoma metastasis. The study revealed that the compound could alter gene expression profiles associated with metastatic behavior, offering insights into its application in cancer therapy .

Data Summary

特性

IUPAC Name |

9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFFXPQJLZFABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187106 | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33458-93-4 | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AH 6809 is widely recognized as an antagonist of prostaglandin E2 (PGE2) receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it demonstrates affinity for EP1, EP2, and DP receptors, its selectivity for specific subtypes varies across different studies and tissues.

ANone: By antagonizing PGE2 receptors, this compound can inhibit various downstream effects of PGE2, including:

- Suppression of sleep: In rat models, this compound infusion into the third ventricle increased slow-wave sleep and paradoxical sleep, suggesting it counteracts the wakefulness-promoting effects of endogenous PGE2. []

- Reduction of tracheal smooth muscle contraction: this compound attenuated both spontaneous tone and PGE2-elicited contraction in guinea pig trachealis, indicating involvement of EP1 receptors in these processes. []

- Alteration of cytokine release: In human airway smooth muscle cells, this compound antagonized the inhibitory effect of 8-iso-PGE1 and 8-iso-PGE2 on GM-CSF output, suggesting an interaction with EP2 receptors. []

- Inhibition of cell proliferation: this compound dose-dependently reduced serum-induced 3T6 fibroblast proliferation and caused an increase in the G0/G1 cell cycle population, suggesting EP1 receptor involvement in cell cycle progression. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。